Cas no 1310094-72-4 (N-{4-(piperidin-3-yl)methylphenyl}acetamide)

N-{4-(piperidin-3-yl)methylphenyl}acetamide is a synthetic organic compound featuring a piperidine core linked to a phenylacetamide moiety. This structure confers versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both the piperidine and acetamide functional groups enhances its potential for interactions with biological targets, making it valuable for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, facilitating the development of derivatives with tailored properties. The compound's stability and synthetic accessibility further underscore its utility in medicinal chemistry and as a scaffold for exploring structure-activity relationships.
N-{4-(piperidin-3-yl)methylphenyl}acetamide structure
1310094-72-4 structure
Product Name:N-{4-(piperidin-3-yl)methylphenyl}acetamide
CAS No:1310094-72-4
MF:C14H20N2O
MW:232.321403503418
CID:6411353
PubChem ID:82255398
Update Time:2025-06-13

N-{4-(piperidin-3-yl)methylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(piperidin-3-yl)methylphenyl}acetamide
    • Acetamide,N-[4-(3-piperidinylmethyl)phenyl]-
    • N-{4-[(piperidin-3-yl)methyl]phenyl}acetamide
    • EN300-1826241
    • 1310094-72-4
    • Inchi: 1S/C14H20N2O/c1-11(17)16-14-6-4-12(5-7-14)9-13-3-2-8-15-10-13/h4-7,13,15H,2-3,8-10H2,1H3,(H,16,17)
    • InChI Key: AUVYDGOJCRYSRQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC2CCCNC2)C=C1)(=O)C

Computed Properties

  • Exact Mass: 232.157563266g/mol
  • Monoisotopic Mass: 232.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.1Ų

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Additional information on N-{4-(piperidin-3-yl)methylphenyl}acetamide

Recent Advances in the Study of N-{4-(piperidin-3-yl)methylphenyl}acetamide (CAS: 1310094-72-4)

In recent years, the compound N-{4-(piperidin-3-yl)methylphenyl}acetamide (CAS: 1310094-72-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine and acetamide functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of research has been the exploration of N-{4-(piperidin-3-yl)methylphenyl}acetamide as a potential modulator of central nervous system (CNS) targets. Recent findings suggest that this compound exhibits high affinity for certain neurotransmitter receptors, making it a candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The structural similarity to known pharmacophores has facilitated its investigation in preclinical models.

Another significant development is the optimization of synthetic routes for N-{4-(piperidin-3-yl)methylphenyl}acetamide. Researchers have reported improved yields and purity through novel catalytic methods, which are critical for scaling up production for further studies. The compound's stability under physiological conditions has also been a focus, with recent data indicating favorable pharmacokinetic profiles in animal models.

In addition to its CNS applications, N-{4-(piperidin-3-yl)methylphenyl}acetamide has been investigated for its anti-inflammatory and analgesic properties. Preliminary results from in vitro and in vivo studies demonstrate its ability to inhibit key inflammatory pathways, suggesting potential utility in chronic inflammatory diseases. These findings are supported by molecular docking studies that highlight its interaction with specific protein targets involved in inflammation.

Despite these promising results, challenges remain in the development of N-{4-(piperidin-3-yl)methylphenyl}acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring structural derivatives to enhance its efficacy and reduce adverse effects.

In conclusion, N-{4-(piperidin-3-yl)methylphenyl}acetamide (CAS: 1310094-72-4) represents a versatile compound with significant therapeutic potential. Continued research efforts are expected to further elucidate its mechanisms and expand its applications in medicine. The integration of computational and experimental approaches will be crucial in advancing this promising molecule towards clinical development.

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